(E)-tert-butyl 3-(pyridin-3-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2E)-3-(pyridin-3-yl)prop-2-enoate: is an organic compound that features a tert-butyl ester group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-3-(pyridin-3-yl)prop-2-enoate typically involves the esterification of (2E)-3-(pyridin-3-yl)prop-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (2E)-3-(pyridin-3-yl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2E)-3-(pyridin-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2E)-3-(pyridin-3-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It can be modified to enhance its biological activity and selectivity towards specific targets, making it a candidate for drug development.
Industry
In the industrial sector, tert-butyl (2E)-3-(pyridin-3-yl)prop-2-enoate is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (2E)-3-(pyridin-3-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2E)-3-(pyridin-2-yl)prop-2-enoate
- tert-butyl (2E)-3-(pyridin-4-yl)prop-2-enoate
- tert-butyl (2E)-3-(quinolin-3-yl)prop-2-enoate
Uniqueness
tert-butyl (2E)-3-(pyridin-3-yl)prop-2-enoate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl (E)-3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h4-9H,1-3H3/b7-6+ |
InChI Key |
BINGWTOENXKHEV-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CN=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.